molecular formula C7H7Cl2N B3048322 2,3-Dichloro-4,6-dimethylpyridine CAS No. 1639373-36-6

2,3-Dichloro-4,6-dimethylpyridine

Cat. No.: B3048322
CAS No.: 1639373-36-6
M. Wt: 176.04 g/mol
InChI Key: KOXFJOVAJPYIBV-UHFFFAOYSA-N
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Description

2,3-Dichloro-4,6-dimethylpyridine is a heterocyclic organic compound with the molecular formula C7H7Cl2N It is a derivative of pyridine, characterized by the presence of two chlorine atoms and two methyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-4,6-dimethylpyridine typically involves the chlorination of 4,6-dimethylpyridine. One common method includes the reaction of 4,6-dimethylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 3 positions of the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar methods as described above. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-4,6-dimethylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of substituted pyridine derivatives.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form this compound derivatives with different functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium amide, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed:

  • Substituted pyridine derivatives
  • Carboxylic acids or aldehydes from oxidation
  • Reduced derivatives with different functional groups

Scientific Research Applications

2,3-Dichloro-4,6-dimethylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4,6-dimethylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

  • 2-Chloro-4,6-dimethylpyridine
  • 2,4-Dichloro-6-methylpyrimidine
  • 2-Chloro-4,6-dimethylpyridine-3-carbonitrile

Comparison: 2,3-Dichloro-4,6-dimethylpyridine is unique due to the specific positions of the chlorine and methyl groups on the pyridine ring, which confer distinct chemical reactivity and biological activity compared to its analogs. For example, 2-Chloro-4,6-dimethylpyridine lacks the second chlorine atom, resulting in different substitution patterns and reactivity.

Properties

IUPAC Name

2,3-dichloro-4,6-dimethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c1-4-3-5(2)10-7(9)6(4)8/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXFJOVAJPYIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701299071
Record name 2,3-Dichloro-4,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701299071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1639373-36-6
Record name 2,3-Dichloro-4,6-dimethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1639373-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichloro-4,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701299071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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